s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-

CAS No.: 68293-39-0

Cat. No.: VC17394123

Molecular Formula: C14H16O2

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68293-39-0 |

|---|---|

| Molecular Formula | C14H16O2 |

| Molecular Weight | 216.27 g/mol |

| IUPAC Name | 2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid |

| Standard InChI | InChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16) |

| Standard InChI Key | YMSAKLKEEFHGIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

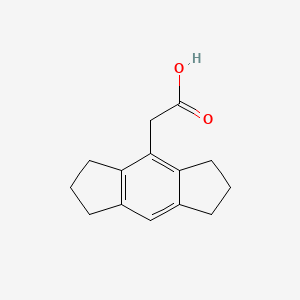

The compound features a fused indacene core partially saturated with six hydrogen atoms, creating a bicyclic framework. The acetic acid moiety is attached at the 4-position of the s-indacene system. The IUPAC name, 2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 68293-39-0 |

| Molecular Formula | |

| Molecular Weight | 216.27 g/mol |

| Canonical SMILES | C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O |

| InChI Key | YMSAKLKEEFHGIJ-UHFFFAOYSA-N |

The compound’s planar bicyclic structure enables π-orbital interactions, which may influence its reactivity in synthetic pathways.

Synthetic Routes and Chemical Reactivity

Synthesis Strategies

-

Nucleophilic substitution of halogenated intermediates with cyanide, followed by hydrolysis to the carboxylic acid.

-

Grignard reactions using magnesium-activated reagents to append acetyl groups, with subsequent oxidation.

The lack of explicit synthetic protocols for this compound highlights opportunities for methodological innovation.

Reactivity and Functionalization

The compound’s reactivity is governed by two primary sites:

-

Electrophilic aromatic substitution at the unsaturated positions of the indacene core.

-

Carboxylic acid transformations, including esterification, amidation, or reduction to alcohols.

Preliminary studies suggest regioselective bromination at the 1- and 3-positions under mild conditions, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activities and Toxicological Profile

Acute Toxicity

A murine oral LD value of 590 mg/kg classifies the compound as moderately toxic (Category 4 under GHS guidelines). No specific toxic effects (e.g., neurotoxicity, hepatotoxicity) were reported in the primary study, though the absence of detailed histopathological data necessitates caution in handling .

| Parameter | Value |

|---|---|

| Test Species | Mouse (Rodent) |

| Route | Oral |

| LD | 590 mg/kg |

| Reference | CCCCAK 43:1732 (1978) |

Research Applications and Future Directions

Pharmacological Development

The compound’s dual hydrophobic-hydrophilic character makes it a candidate for:

-

Prodrug formulations: Ester derivatives could enhance bioavailability.

-

Targeted drug delivery: Functionalization with tumor-homing peptides may exploit the enhanced permeability and retention (EPR) effect.

Materials Science

Conjugated π-systems in the indacene core suggest utility in organic semiconductors or light-harvesting materials. Density functional theory (DFT) simulations could predict charge transport properties.

Knowledge Gaps and Research Needs

-

Synthetic Optimization: Developing scalable, high-yield routes remains a priority.

-

Mechanistic Studies: Elucidating proteasome inhibition mechanisms requires crystallographic data.

-

Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume